molecular formula C23H21NO3S B11656468 2-methyl-N-(7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide

2-methyl-N-(7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide

Cat. No.: B11656468
M. Wt: 391.5 g/mol
InChI Key: SJKOSGOZDPSNDM-UHFFFAOYSA-N
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Description

2-methyl-N-(7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzenesulfonamide group attached to a tetrahydrobenzo[b]naphtho[2,1-d]furan moiety. The presence of multiple aromatic rings and a sulfonamide group makes this compound interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 2-methyl-N-(7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[b]naphtho[2,1-d]furan Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[b]naphtho[2,1-d]furan core.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Methylation: The final step involves the methylation of the compound using methyl iodide or a similar methylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-methyl-N-(7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-N-(7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular membranes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-methyl-N-(7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide include:

    4-Methyl-N-(7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern.

    N-(8-Methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2-thiophenesulfonamide: This compound contains a thiophene ring instead of a benzene ring.

    Benzo[b]naphtho[2,3-d]thiophene: This compound has a similar fused ring system but lacks the sulfonamide group.

The uniqueness of this compound lies in its specific combination of aromatic rings and the sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H21NO3S

Molecular Weight

391.5 g/mol

IUPAC Name

2-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

InChI

InChI=1S/C23H21NO3S/c1-15-8-2-7-13-22(15)28(25,26)24-20-14-19-17-10-5-6-12-21(17)27-23(19)18-11-4-3-9-16(18)20/h2-4,7-9,11,13-14,24H,5-6,10,12H2,1H3

InChI Key

SJKOSGOZDPSNDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5

Origin of Product

United States

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